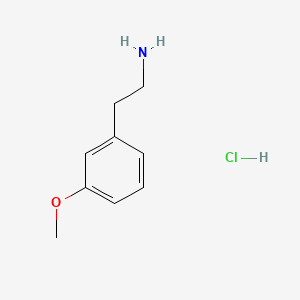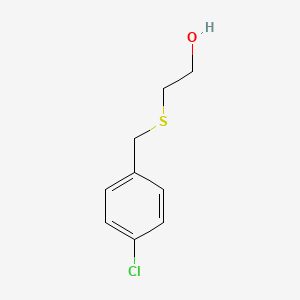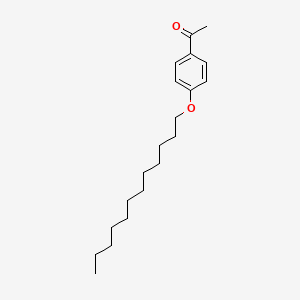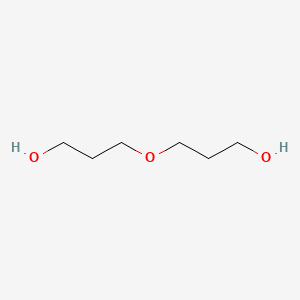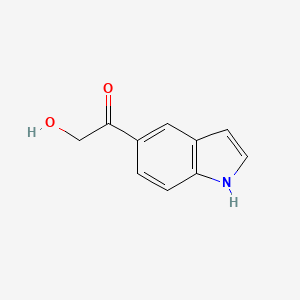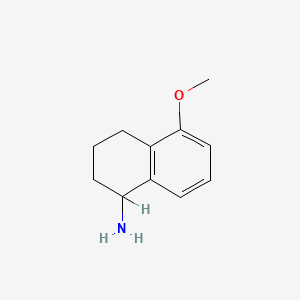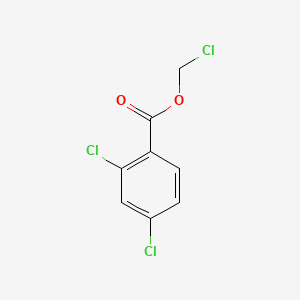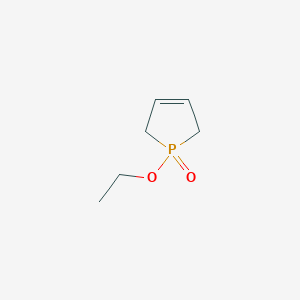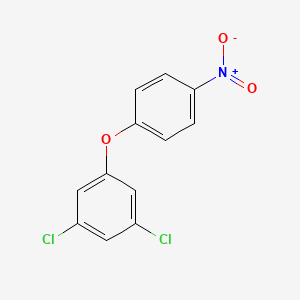
3,5-Dichlorophenyl p-nitrophenyl ether
Vue d'ensemble
Description
“3,5-Dichlorophenyl p-nitrophenyl ether” is a chemical compound with the molecular formula C12H7Cl2NO3 . It is also known by other names such as “1,3-dichloro-5-(4-nitrophenoxy)benzene” and "3,5-DICHLOROPHENYL-4-NITROPHENYL ETHER" .
Molecular Structure Analysis
The molecular structure of “3,5-Dichlorophenyl p-nitrophenyl ether” can be represented by the InChI string:InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H . This indicates the positions of the atoms and the bonds between them. Physical And Chemical Properties Analysis
The molecular weight of “3,5-Dichlorophenyl p-nitrophenyl ether” is 284.09 g/mol . It has a complexity of 280 and a topological polar surface area of 55 Ų . Other properties such as its exact mass and monoisotopic mass are 282.9802985 g/mol .Applications De Recherche Scientifique
Herbicidal Activity
3,5-Dichlorophenyl p-nitrophenyl ether: is noted for its role in herbicidal activity. It requires light after treatment to be effective . This compound is used in post-emergence applications to control weeds by disrupting their growth processes. The interaction with light suggests a potential for developing targeted herbicide applications that minimize environmental impact.
Mécanisme D'action
Target of Action
The primary target of 3,5-Dichlorophenyl p-nitrophenyl ether, also known as Nitrofen, is the protoporphyrinogen oxidase enzyme . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll in plants.
Mode of Action
Nitrofen inhibits the protoporphyrinogen oxidase enzyme, thereby disrupting the synthesis of heme and chlorophyll . This inhibition leads to a decrease in the production of these vital components, affecting the plant’s growth and development.
Biochemical Pathways
The affected biochemical pathway is the heme and chlorophyll biosynthesis pathway . By inhibiting the protoporphyrinogen oxidase enzyme, Nitrofen disrupts this pathway, leading to a deficiency in heme and chlorophyll. This deficiency can have downstream effects on various other processes in the plant, including photosynthesis.
Pharmacokinetics
The pharmacokinetic properties of Nitrofen include a low solubility in water (0.0001 g/100ml at 22°C), a high boiling point (368°C), and a high flash point (>200°C) The octanol/water partition coefficient indicates that Nitrofen is more likely to accumulate in organic matter than in water .
Result of Action
The inhibition of the protoporphyrinogen oxidase enzyme by Nitrofen leads to a decrease in the production of heme and chlorophyll. This can result in stunted growth and development in plants, as these components are vital for processes such as photosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nitrofen. For example, its low solubility in water suggests that it is less likely to be distributed in aquatic environments . Furthermore, Nitrofen has been found to be toxic to aquatic organisms, indicating that its use needs to be regulated to prevent environmental contamination.
Propriétés
IUPAC Name |
1,3-dichloro-5-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-9(14)7-12(6-8)18-11-3-1-10(2-4-11)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIXOIDCOTWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943431 | |
| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenyl p-nitrophenyl ether | |
CAS RN |
21105-77-1 | |
| Record name | Ether, 3,5-dichlorophenyl p-nitrophenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021105771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-5-(4-nitrophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




